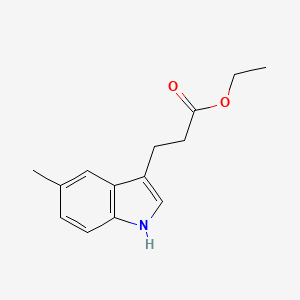
Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions.
Protection with Tert-butyl Group: This step often involves esterification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine rings and carboxylate groups.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups, known for their stability and bioactivity.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups, often used in synthetic chemistry.
Uniqueness
Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20FNO3 |
|---|---|
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO3/c1-14(2,3)20-13(19)17-8-15(9-17,10-18)11-4-6-12(16)7-5-11/h4-7,18H,8-10H2,1-3H3 |
InChI-Schlüssel |
AZOJXJIATUMICC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


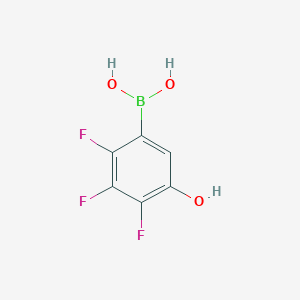
![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)
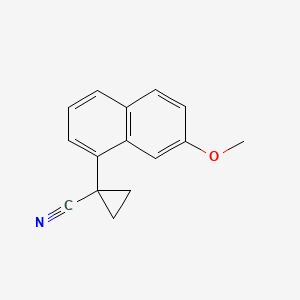

![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
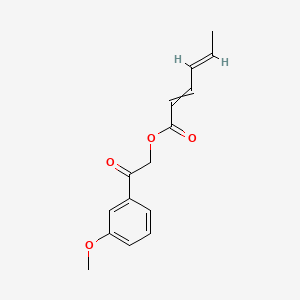
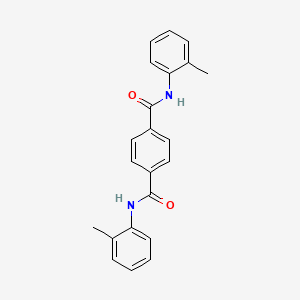
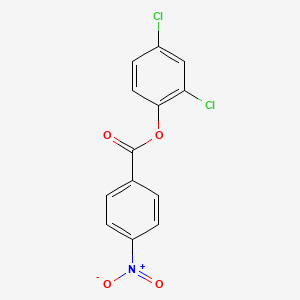
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)
![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
